

Spectroscopic Profile of **trans-N-Boc-1,4-cyclohexanediamine**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>trans-N-Boc-1,4-cyclohexanediamine</i>
Cat. No.:	B153069

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the versatile chemical intermediate, **trans-N-Boc-1,4-cyclohexanediamine** (CAS RN: 177906-48-8).[1][2] This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science by consolidating its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: tert-butyl (trans-4-aminocyclohexyl)carbamate[3][4]
- Synonyms: trans-(4-Amino-cyclohexyl)-carbamic acid tert-butyl ester, trans-1-(tert-Butoxycarbonylamo)-4-aminocyclohexane[5]
- Molecular Formula: C₁₁H₂₂N₂O₂[2]
- Molecular Weight: 214.31 g/mol [2]

Spectral Data

The following tables summarize the available quantitative spectral data for **trans-N-Boc-1,4-cyclohexanediamine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.35	br s	1H	NH (Boc)
3.39	br s	1H	CH-N(Boc)
2.67-2.62	m	1H	CH-NH ₂
2.00-1.98	m	2H	Cyclohexane CH ₂
1.87-1.84	m	2H	Cyclohexane CH ₂
1.49-1.46	m	2H	NH ₂
1.44	s	9H	C(CH ₃) ₃
1.18-1.12	m	4H	Cyclohexane CH ₂

Table 1: ¹H NMR Spectral Data of **trans-N-Boc-1,4-cyclohexanediamine**.[\[4\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹³C NMR data for **trans-N-Boc-1,4-cyclohexanediamine** was found in the searched literature and databases.

Infrared (IR) Spectroscopy

No specific experimental IR spectral data for **trans-N-Boc-1,4-cyclohexanediamine** was found in the searched literature and databases. For reference, the IR spectrum of the parent compound, *trans*-1,4-diaminocyclohexane, is available in the NIST Chemistry WebBook.

Mass Spectrometry (MS)

No specific experimental mass spectrometry data (m/z peaks) for **trans-N-Boc-1,4-cyclohexanediamine** was found in the searched literature and databases. The NIST

Chemistry WebBook contains mass spectral data for the parent compound, **trans-1,4-diaminocyclohexane**.^{[6][7]}

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **trans-N-Boc-1,4-cyclohexanediamine** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer.
- ^1H NMR:
 - Pulse Program: A standard single-pulse sequence.
 - Number of Scans: 8-32 scans.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR (General Procedure):
 - Pulse Program: A proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-10 seconds.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

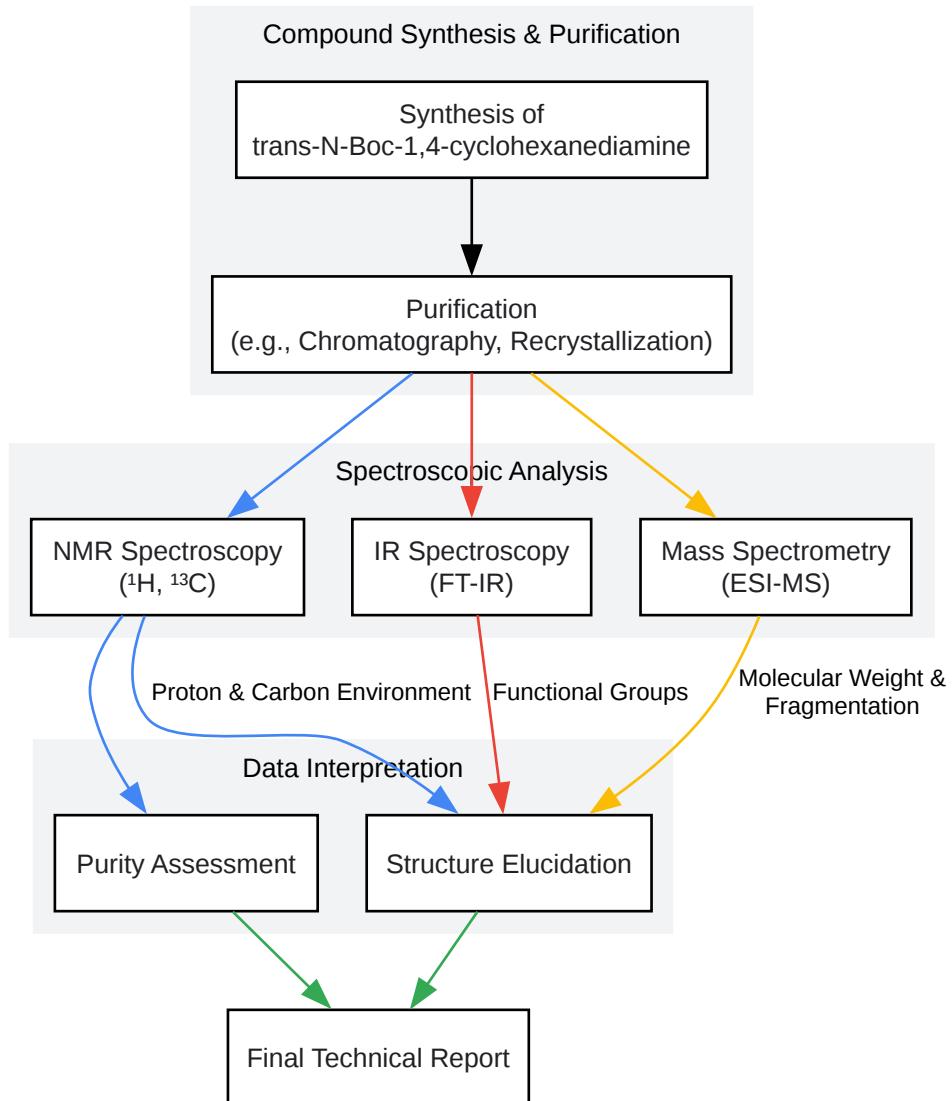
IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: A small amount of the solid **trans-N-Boc-1,4-cyclohexanediamine** is placed directly onto the ATR crystal.

Instrumentation and Acquisition:

- Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal, and the sample spectrum is acquired.
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (Electrospray Ionization - ESI)


Sample Preparation: A dilute solution of **trans-N-Boc-1,4-cyclohexanediamine** is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 $\mu\text{g/mL}$. A small amount of a volatile acid, such as formic acid, may be added to promote protonation.

Instrumentation and Acquisition:

- Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
- Ionization Mode: Positive ion mode is typically used to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Analysis: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios (m/z) are measured.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like **trans-N-Boc-1,4-cyclohexanediamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. trans-N-Boc-1,4-Cyclohexanediamine | 177906-48-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. CAS 177906-48-8: Trans-N-Boc-1,4-Cyclohexanediamine [cymitquimica.com]
- 6. trans-1,4-Cyclohexanediamine [webbook.nist.gov]
- 7. trans-1,4-Cyclohexanediamine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of trans-N-Boc-1,4-cyclohexanediamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153069#trans-n-boc-1-4-cyclohexanediamine-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com